(R)-1-(4-benzyloxyphenyl)-2-bromoethanol
Description
Significance of Chiral Building Blocks in Pharmaceutical and Fine Chemical Synthesis
Chiral building blocks are essential molecules in the synthesis of pharmaceuticals and fine chemicals. chemnet.comintuibio.com These compounds contain one or more stereocenters and are used as starting materials to construct more complex chiral molecules. The vast majority of biological targets, such as enzymes and receptors, are chiral themselves. Consequently, the different enantiomers of a chiral drug can exhibit vastly different pharmacological activities and metabolic profiles. nih.gov For a given chiral drug, the two enantiomers are best considered as separate substances, with one often being responsible for the therapeutic effect while the other may be inactive or even contribute to adverse effects. nih.gov
The use of enantiomerically pure starting materials, or chiral building blocks, is a fundamental strategy in modern drug discovery and development. guidechem.combldpharm.com This approach, often termed "chiral pool synthesis," leverages pre-existing chirality to ensure the final product has the correct stereochemistry, avoiding the need for costly and often inefficient chiral resolution steps later in the synthesis. pharmacore.cn This leads to the development of drugs with improved therapeutic indices, simpler pharmacokinetic profiles, and a lower potential for drug interactions. nih.gov
Overview of Benzyloxyphenyl-Substituted Bromoethanols as Versatile Intermediates
Benzyloxyphenyl-substituted bromoethanols are a notable subclass of chiral building blocks. The benzyloxy group serves as a common and robust protecting group for the phenol (B47542) functionality, which is prevalent in many biologically active compounds. This protecting group is stable under a wide range of reaction conditions but can be readily removed via hydrogenolysis when needed.
This structural motif is a key intermediate in the synthesis of various pharmaceuticals, particularly β2-adrenergic agonists used as bronchodilators for treating asthma and Chronic Obstructive Pulmonary Disease (COPD). google.comnih.gov For example, a closely related analogue, (R)-1-(4-benzyloxy-3-nitrophenyl)-2-bromoethanol, is a crucial intermediate in the synthesis of (R,R)-Formoterol, a potent and long-acting β2-agonist. google.comciac.jl.cn The synthesis of these intermediates often begins with a substituted acetophenone, which is first brominated to form an α-bromo ketone, such as 2-bromo-1-(4-benzyloxyphenyl)-ethanone, and then stereoselectively reduced to the desired chiral bromoalcohol. prepchem.com The versatility of these intermediates allows for the introduction of various amine substituents at the bromine-bearing carbon, leading to a diverse range of potential drug candidates. nih.gov
Structural Features and Stereochemical Importance of (R)-1-(4-benzyloxyphenyl)-2-bromoethanol
This compound possesses several key structural features that define its utility in synthesis.
| Feature | Description | Synthetic Relevance |
| Chiral Center | The carbon atom bearing the hydroxyl group (C1) is a stereocenter with a defined (R)-configuration. | This pre-defined stereochemistry is transferred to the final product, ensuring the desired biological activity. The specific (R)-configuration is often crucial for effective binding to biological targets. |
| Hydroxyl Group | A secondary alcohol that can be further functionalized or used to direct subsequent reactions. | Can be used as a handle for further transformations or can influence the stereochemical outcome of nearby reactions. |
| Bromine Atom | A good leaving group located on the adjacent carbon (C2). | Allows for facile nucleophilic substitution, typically with an amine, to build the side chain of the target molecule. |
| Benzyloxyphenyl Group | A phenyl ring with a benzyloxy ether at the para-position. | The benzyloxy group protects the phenolic oxygen. The aromatic ring serves as a core scaffold for many pharmaceutical agents. |
The stereochemistry of the hydroxyl group is of paramount importance. In many adrenergic agonists, the (R)-configuration at this position is essential for agonistic activity at the β2-adrenergic receptor. The synthesis of this specific enantiomer is typically achieved through the asymmetric reduction of the prochiral ketone precursor, 2-bromo-1-(4-benzyloxyphenyl)ethanone. This transformation can be accomplished using various methods, including chiral catalysts with reducing agents like borane (B79455) complexes, or enzymatic reductions using ketoreductases, which can provide high yields and excellent enantioselectivity. google.comciac.jl.cn The precise control of this stereocenter is a critical step that dictates the efficacy and safety of the final active pharmaceutical ingredient.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H15BrO2 |
|---|---|
Molecular Weight |
307.18 g/mol |
IUPAC Name |
(1R)-2-bromo-1-(4-phenylmethoxyphenyl)ethanol |
InChI |
InChI=1S/C15H15BrO2/c16-10-15(17)13-6-8-14(9-7-13)18-11-12-4-2-1-3-5-12/h1-9,15,17H,10-11H2/t15-/m0/s1 |
InChI Key |
QKIZECFGNWYOQQ-HNNXBMFYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)[C@H](CBr)O |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(CBr)O |
Origin of Product |
United States |
Synthetic Methodologies for R 1 4 Benzyloxyphenyl 2 Bromoethanol
Chemoenzymatic Synthesis Approaches
Enzymatic Resolution of Racemic 1-(4-(benzyloxy)phenyl)-2-bromoethanol
Enzymatic kinetic resolution (EKR) is a widely employed technique for separating enantiomers of a racemic alcohol. This method utilizes the stereoselectivity of enzymes, typically lipases, to preferentially acylate one enantiomer, allowing for the separation of the faster-reacting enantiomer (as an ester) from the unreacted, slower-reacting enantiomer (as an alcohol).
Lipases are the most versatile and widely used enzymes for the kinetic resolution of secondary alcohols due to their broad substrate tolerance, high stability in organic solvents, and commercial availability. csic.esresearchgate.netresearchgate.net Novozym 435, an immobilized form of Candida antarctica lipase (B570770) B (CALB), is particularly prominent due to its high activity, excellent enantioselectivity, and reusability. csic.esresearchgate.netnih.gov
In the kinetic resolution of racemic 1-(4-(benzyloxy)phenyl)-2-bromoethanol, Novozym 435 catalyzes the enantioselective acylation of one of the enantiomers. Typically, lipases follow Kazlauskas' rule, where the (R)-enantiomer of a secondary alcohol is acylated preferentially. This results in the formation of the (R)-ester and leaves the unreacted (S)-alcohol. The separation of these two compounds can then be achieved by standard chromatographic methods. The high enantiomeric ratios (E > 200) often achieved with Novozym 435 allow for the production of both the ester and the remaining alcohol with high enantiomeric excess (>99%). researchgate.net
The selection of the lipase is a critical first step in developing an efficient resolution process. A screening of various commercially available lipases is often performed to identify the most suitable biocatalyst for a specific substrate.
Table 1: Representative Lipases for Kinetic Resolution of Secondary Alcohols
| Lipase Source | Common Name/Form |
| Candida antarctica lipase B | Novozym 435 (Immobilized) |
| Pseudomonas cepacia | Amano Lipase PS |
| Pseudomonas fluorescens | Lipase from P. fluorescens |
| Candida rugosa | Lipase from C. rugosa |
| Thermomyces lanuginosus | Lipozyme TL IM (Immobilized) |
This table presents a selection of lipases commonly screened for the kinetic resolution of aromatic secondary alcohols.
The choice of the acyl donor is crucial for the success of the enzymatic resolution as it can significantly influence reaction rates and enantioselectivity. Irreversible acyl donors are preferred as they drive the reaction forward and prevent the reverse reaction (hydrolysis). Vinyl esters, such as vinyl acetate (B1210297) and vinyl butanoate, are highly effective because the co-product, vinyl alcohol, tautomerizes to acetaldehyde, making the acylation step practically irreversible. nih.gov
Vinyl Acetate : This is one of the most commonly used acyl donors due to its high reactivity and the volatility of the resulting acetaldehyde. researchgate.netnih.gov It has been successfully used in the resolution of numerous aryl secondary alcohols. researchgate.net
Vinyl Butanoate : Longer-chain vinyl esters, like vinyl butanoate, can sometimes offer improved enantioselectivity or reaction rates depending on the specific substrate and enzyme.
Isopropenyl Acetate : This is another effective irreversible acyl donor that generates acetone (B3395972) as a byproduct, which is generally less deactivating to enzymes than acetaldehyde. nih.govmdpi.com
The optimal acyl donor is typically determined through experimental screening, comparing conversion rates and enantiomeric excess values obtained with different reagents.
Table 2: Common Acyl Donors for Lipase-Catalyzed Resolution
| Acyl Donor | Byproduct | Characteristics |
| Vinyl Acetate | Acetaldehyde | Highly reactive, commonly used, irreversible. |
| Vinyl Butanoate | Butyraldehyde | Longer chain, may enhance selectivity, irreversible. |
| Isopropenyl Acetate | Acetone | Effective, less deactivating byproduct, irreversible. |
This table summarizes common irreversible acyl donors and their properties.
Optimizing reaction conditions is essential for achieving high efficiency and selectivity in lipase-catalyzed resolutions. Key parameters include the solvent, temperature, and enzyme loading.
Solvent Systems : The choice of solvent can dramatically affect enzyme activity and stability. Hydrophobic organic solvents with a high log P value, such as hexane (B92381), heptane, or tert-butyl methyl ether (MTBE), are generally preferred for acylation reactions as they minimize the stripping of essential water from the enzyme's surface. nih.govnih.gov Solvent-free systems are also an option, offering a greener process with higher substrate concentrations. researchgate.net
Temperature : Lipase activity is temperature-dependent. For many lipases like Novozym 435, temperatures between 30-50°C often provide a good balance between reaction rate and enzyme stability. nih.govbiointerfaceresearch.com
Enzyme Loading and Substrate Ratio : The amount of enzyme and the molar ratio of the acyl donor to the alcohol substrate are critical for optimizing the reaction time and achieving the desired 50% conversion for a perfect kinetic resolution. researchgate.netnih.gov Typically, an excess of the acyl donor is used.
Table 3: Typical Reaction Conditions for Enzymatic Kinetic Resolution
| Parameter | Typical Range/Value | Rationale |
| Solvent | Hexane, Heptane, MTBE | Maintains enzyme activity. |
| Temperature | 30 - 50 °C | Balances reaction rate and enzyme stability. nih.gov |
| Acyl Donor Ratio | 2 - 5 equivalents | Drives the reaction to completion. |
| Enzyme Loading | 5 - 20 mg/mL | Affects reaction time. nih.gov |
| Stirring Speed | 150 - 250 rpm | Ensures proper mixing without damaging the immobilized enzyme. mdpi.com |
This table outlines typical starting conditions for optimizing a lipase-catalyzed kinetic resolution.
Stereoselective Reduction of Ketone Precursors
An alternative to resolving a racemic mixture is the asymmetric reduction of a prochiral ketone precursor, 1-[4-(Benzyloxy)phenyl]-2-bromoethanone. This method can theoretically achieve a 100% yield of the desired (R)-enantiomer. This transformation can be accomplished using either biocatalysts or chiral chemical reagents.
For the synthesis of the closely related compound (R)-1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanol, several enantioselective reduction methods have been reported, which serve as a model for the target compound. google.comciac.jl.cn
One established chemical approach involves the use of a borane (B79455) (BH3) complex in combination with a chiral oxazaborolidine catalyst, such as one derived from (R)-diphenylpyrrolidinemethanol. ciac.jl.cn This method, often referred to as Corey-Bakshi-Shibata (CBS) reduction, is highly effective for a wide range of ketones. A modified system using a polymer-bonded (R)-diphenylpyrrolidinemethanol catalyst with a BH3 complex and NaBH4/Me3SiCl as the reductant has been shown to produce the desired (R)-alcohol with high yield (95%) and excellent enantiomeric excess (95.4% ee). ciac.jl.cn The use of a polymer-bonded catalyst facilitates its recovery and reuse, reducing production costs. ciac.jl.cn
Biocatalytic reduction using carbonyl reductases (also known as ketoreductases) offers a greener alternative. These enzymes, often used in whole-cell systems to ensure cofactor regeneration, can reduce ketones with very high enantioselectivity under mild reaction conditions, avoiding the use of hazardous chemical reductants like borane. google.com
Table 4: Methods for Enantioselective Reduction of the Ketone Precursor
| Method | Catalyst / Enzyme | Reductant | Typical Yield | Typical ee |
| Chemical Reduction | Polymer-bonded (R)-diphenylpyrrolidinemethanol | BH3 complex / NaBH4/Me3SiCl | ~95% ciac.jl.cn | ~95% ciac.jl.cn |
| Biocatalytic Reduction | Carbonyl Reductase | NADPH (regenerated in-situ) | High | >99% |
This table compares chemical and biocatalytic approaches for the asymmetric reduction of the prochiral bromo ketone precursor, with data extrapolated from a nitro-substituted analogue. ciac.jl.cn
Catalytic Systems for Asymmetric Reduction (e.g., hydride reagents)
The most common and effective method for synthesizing (R)-1-(4-benzyloxyphenyl)-2-bromoethanol is through the asymmetric reduction of its corresponding prochiral ketone, 2-bromo-1-(4-benzyloxyphenyl)ethanone. This transformation relies on catalytic systems that employ a chiral catalyst to direct the stereochemical outcome of the reduction by a hydride reagent.
One notable system involves the use of a borane (BH3) complex in conjunction with a polymer-bonded chiral catalyst, specifically (R)-diphenylpyrrolidinemethanol. ciac.jl.cn In this approach, sodium borohydride (B1222165) (NaBH4) combined with chlorotrimethylsilane (B32843) (Me3SiCl) serves as the reducing agent. ciac.jl.cn The chiral catalyst creates a sterically defined environment around the carbonyl group of the ketone. This forces the hydride to attack preferentially from one face, leading to the formation of the desired (R)-enantiomer with high selectivity. The use of a polymer-bonded catalyst is advantageous as it can be easily separated from the reaction mixture and potentially recycled, which helps reduce production costs. ciac.jl.cn
Alternative methods, such as catalytic transfer hydrogenation, can also be employed for the asymmetric reduction of related ketones, providing another pathway to chiral β-adrenergic agonists.
Table 1: Catalytic System for Asymmetric Reduction
| Catalyst | Reductant | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|
| Polymer-bonded (R)-diphenylpyrrolidinemethanol / BH3 complex | NaBH4 / Me3SiCl | 95% | 95.4% |
Chemical Synthetic Routes
The chemical synthesis of this compound involves a multi-step process that requires careful planning to achieve the desired stereochemistry, yield, and purity.
Conversion of Related Compounds
The primary synthetic route begins with commercially available precursors and involves the conversion of related compounds through a series of well-established reactions. The typical starting material is 4-hydroxyacetophenone.
Protection Step: The phenolic hydroxyl group of 4-hydroxyacetophenone is first protected to prevent unwanted side reactions in subsequent steps. A common protecting group is benzyl (B1604629), introduced via reaction with benzyl bromide in the presence of a base. This reaction yields 4-benzyloxyacetophenone.
Bromination: The 4-benzyloxyacetophenone is then brominated at the alpha-position to the carbonyl group. This is typically achieved using a brominating agent like molecular bromine in a suitable solvent, which produces the key intermediate, 2-bromo-1-(4-benzyloxyphenyl)ethanone. nih.govresearchgate.net
Asymmetric Reduction: The final step is the enantioselective reduction of the prochiral ketone, 2-bromo-1-(4-benzyloxyphenyl)ethanone, to the target chiral alcohol, this compound, using the catalytic systems described previously.
Strategies for Chiral Induction in Non-Enzymatic Methods
Chiral induction is the critical step that establishes the (R)-configuration at the newly formed stereocenter. In non-enzymatic methods, this is achieved by introducing a chiral influence into the reaction environment.
Chiral Catalysts: This is the most prevalent strategy. A small amount of a chiral molecule (the catalyst) complexes with the ketone or the reducing agent. This catalyst-substrate complex is conformationally locked in a way that exposes one face of the carbonyl group to the hydride attack over the other, resulting in a high excess of one enantiomer. ciac.jl.cn
Chiral Auxiliaries: An alternative strategy involves covalently attaching a chiral molecule (an auxiliary) to the substrate. This auxiliary then directs the stereochemical course of a subsequent reaction before being cleaved off. While effective, this method requires additional steps for attachment and removal.
Chiral Reagents: In this approach, the hydride reagent itself is made chiral. However, these reagents are often expensive and used in stoichiometric amounts, making them less desirable for large-scale synthesis compared to catalytic methods.
The success of these strategies hinges on creating a significant energy difference between the transition states leading to the (R) and (S) products.
Considerations for Yield and Purity in Multi-Step Synthesis
The asymmetric reduction of a nitrated analogue, 4-benzyloxy-3-nitrophenyl-α-bromoacetophenone, using a polymer-bonded (R)-diphenylpyrrolidinemethanol catalyst and NaBH4/Me3SiCl as the reductant, has been reported to achieve a high chemical yield of 95% and an excellent enantiomeric excess of 95.4% ee. ciac.jl.cn High ee values are critical, as the presence of the unwanted (S)-enantiomer can lead to different pharmacological effects or impurities in the final active pharmaceutical ingredient.
Purification techniques such as column chromatography and recrystallization are often employed to enhance both chemical and enantiomeric purity. researchgate.netorgsyn.org
Table 2: Reported Performance in a Key Synthetic Step
| Reaction | Substrate | Catalyst/Reagent | Yield | Purity (ee) | Reference |
|---|---|---|---|---|---|
| Asymmetric Reduction | 4-Benzyloxy-3-nitrophenyl-α-bromoacetophenone | Polymer-bonded (R)-diphenylpyrrolidinemethanol / NaBH4/Me3SiCl | 95% | 95.4% | ciac.jl.cn |
Green Chemistry Principles in Bromoalcohol Synthesis
Applying green chemistry principles to the synthesis of bromoalcohols aims to reduce the environmental impact by minimizing waste, avoiding hazardous materials, and improving energy efficiency. paperpublications.org
Atom Economy: The asymmetric reduction step generally has excellent atom economy. However, the bromination step can be improved. Traditional methods often use molecular bromine (Br2), which is highly toxic and corrosive.
Safer Reagents: A greener alternative to using liquid bromine is its in situ generation. nih.gov For instance, reacting an oxidant like sodium hypochlorite (B82951) (NaOCl) with hydrobromic acid (HBr) can produce the required bromine in the reaction vessel, avoiding the handling and transport of bulk Br2. nih.gov Another eco-friendly approach uses a bromide-bromate reagent which, upon acidification, generates hypobromous acid (HOBr) as the active brominating species. rsc.org The use of NaBH4/Me3SiCl is also considered safer than using gaseous borane. ciac.jl.cn
Catalysis: The use of catalysts is inherently a green principle as it reduces the amount of reagent needed. The use of recyclable, heterogeneous catalysts, such as the polymer-bonded catalyst mentioned, further enhances the green credentials of the process by simplifying purification and reducing waste. ciac.jl.cn
Safer Solvents: Research into replacing traditional volatile organic solvents with greener alternatives, such as water or ionic liquids, is an ongoing goal in chemical synthesis, although specific applications to this synthesis require further development. paperpublications.org
Table 3: Comparison of Traditional vs. Green Approaches
| Synthetic Step | Traditional Method | Greener Alternative | Green Principle |
|---|---|---|---|
| Bromination | Use of molecular bromine (Br2) | In situ generation of Br2 from NaOCl/HBr or use of bromide/bromate reagents. nih.govrsc.org | Designing Safer Chemicals |
| Reduction | Use of gaseous borane (BH3) | Use of NaBH4/Me3SiCl. ciac.jl.cn | Accident Prevention |
| Catalyst Use | Homogeneous catalyst | Heterogeneous, recyclable polymer-bonded catalyst. ciac.jl.cn | Catalysis, Waste Prevention |
Stereochemical Control and Enantiopurity Assessment
Analytical Techniques for Enantiomeric Excess Determination
Enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating how much one enantiomer is present in excess of the other. heraldopenaccess.us It is calculated as the difference in the mole fractions of the two enantiomers. The determination of enantiomeric excess for compounds like (R)-1-(4-benzyloxyphenyl)-2-bromoethanol relies on analytical techniques that can differentiate between the two enantiomers. heraldopenaccess.us
Chiral Gas-Liquid Chromatography (GLC), or more commonly Gas Chromatography (GC), is a powerful technique for separating and quantifying enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. gcms.cz
Commonly used CSPs for chiral GC are based on derivatives of cyclodextrins or amino acids. researchgate.net For instance, cyclodextrin (B1172386) derivatives can be dissolved in a polysiloxane stationary phase and coated onto a capillary column. gcms.czresearchgate.net The chiral cavities of the cyclodextrin molecules allow for differential inclusion of the enantiomers, which is the basis for their separation. researchgate.net
The effectiveness of the separation depends on various parameters, including the choice of the CSP, column temperature, carrier gas flow rate, and whether the analyte is derivatized to increase its volatility and interaction with the CSP. sci-hub.se While a versatile technique, specific application data for the chiral GC analysis of 1-(4-benzyloxyphenyl)-2-bromoethanol is not detailed in the surveyed literature.
High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is one of the most widely used and effective methods for the separation of enantiomers. scirp.orgnih.gov This technique relies on the differential interaction of the enantiomers with a chiral stationary phase, resulting in different retention times and thus separation. scirp.org
A vast array of CSPs are commercially available, with polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives) and Pirkle-type phases (e.g., N-(3,5-dinitrobenzoyl)-D-phenylglycine) being particularly common for separating chiral alcohols and related compounds. scirp.orgnih.govresearchgate.net The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a more polar alcohol like isopropanol (B130326) or ethanol (B145695), is crucial for achieving optimal separation. nih.govresearchgate.net The mobile phase composition influences the interactions between the analyte and the CSP, thereby affecting retention and resolution. nih.gov
The enantiomeric excess is determined by integrating the peak areas of the two enantiomers in the resulting chromatogram. heraldopenaccess.us The following table illustrates a typical setup for the chiral HPLC analysis of a racemic analogue.
Table 1: Illustrative Chiral HPLC Method for Enantiomeric Separation This table represents a typical method based on common practices for separating chiral aromatic alcohols and does not correspond to a specific published analysis of 1-(4-benzyloxyphenyl)-2-bromoethanol.
| Parameter | Value |
| Column | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Retention Time (S)-enantiomer | ~9.6 min |
| Retention Time (R)-enantiomer | ~11.1 min |
Factors Influencing Stereoselectivity (e.g., enzyme choice, reaction conditions)
The synthesis of this compound with high enantiomeric purity requires a stereoselective method, typically involving the asymmetric reduction of the corresponding ketone precursor, 2-bromo-1-(4-benzyloxyphenyl)ethan-1-one. The choice of catalyst and reaction conditions is paramount in directing the reaction to favor the formation of the desired (R)-enantiomer.
Research on the synthesis of the closely related analogue, (R)-1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanol, provides significant insight into effective stereoselective methods. These include enzymatic reductions and catalytic hydrogenations with chiral catalysts.
Enzymatic Reduction: The use of enzymes, such as carbonyl reductase, offers a highly selective route to the desired chiral alcohol. google.com These reactions are typically carried out in mild conditions (e.g., neutral pH, room temperature) and can achieve very high enantiomeric excess. The enzyme's chiral active site selectively binds the substrate in an orientation that leads predominantly to the (R)-product. google.com
Catalytic Asymmetric Reduction: Another approach involves using a reducing agent, such as a borane (B79455) complex (BH3) or sodium borohydride (B1222165) (NaBH4), in conjunction with a chiral catalyst. ciac.jl.cn For example, a polymer-bonded (R)-diphenylpyrrolidinemethanol catalyst has been used successfully. ciac.jl.cn The chiral catalyst forms a complex with the reducing agent and the ketone, creating a diastereomeric transition state that favors the formation of the (R)-alcohol. ciac.jl.cn
The following table summarizes findings from the synthesis of a nitrated analogue, demonstrating the impact of the chosen method on yield and stereoselectivity.
Table 2: Stereoselective Synthesis Methods for (R)-1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanol
| Method | Catalyst / Enzyme | Reducing Agent | Yield | Enantiomeric Excess (ee) | Reference |
| Enzymatic Reduction | Carbonyl Reductase | Not specified | ~80% | >98% | google.com |
| Asymmetric Reduction | Polymer-bonded (R)-diphenylpyrrolidinemethanol | BH3 complex / NaBH4/Me3SiCl | 95% | 95.4% | ciac.jl.cn |
Confirmation of (R)-Configuration and Optical Activity
Once an enantiomerically enriched sample is synthesized and its purity is determined, two final characterizations are essential: confirming its absolute configuration and measuring its optical activity.
Optical Activity is the property of a chiral substance to rotate the plane of plane-polarized light. wikipedia.org This rotation is measured using a polarimeter, and the observed rotation is used to calculate the specific rotation ([α]), a characteristic physical property of the compound under specific conditions (temperature, wavelength, solvent, and concentration). masterorganicchemistry.comamherst.edu The specific rotation of one enantiomer will be equal in magnitude but opposite in sign to that of its mirror image. masterorganicchemistry.com A racemic mixture, having equal amounts of both enantiomers, is optically inactive. amherst.edu There is no direct, predictable correlation between the R/S configuration of a molecule and the direction (+ or -) in which it rotates light. masterorganicchemistry.comamherst.edu
Confirmation of Absolute Configuration establishes the precise three-dimensional arrangement of atoms in the chiral molecule as either (R) or (S). While optical rotation confirms chirality, it does not definitively prove the absolute configuration. Several methods can be employed for this purpose:
Single-Crystal X-ray Crystallography: This is an unambiguous method for determining absolute configuration. nih.gov By analyzing the diffraction pattern of a single crystal of the enantiopure compound (or a suitable derivative), a complete three-dimensional structure can be obtained, allowing for the direct assignment of the R or S configuration. nih.gov
NMR Spectroscopy with Chiral Derivatizing Agents: The chiral alcohol can be reacted with an enantiomerically pure chiral derivatizing agent, such as Mosher's acid chloride ((S)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoyl chloride), to form two diastereomeric esters. researchgate.net These diastereomers will have distinct signals in the ¹H or ¹⁹F NMR spectrum. By analyzing the chemical shift differences between the diastereomers, the absolute configuration of the original alcohol can be deduced based on established models. researchgate.net
Correlation to Known Compounds: The absolute configuration can also be established by chemically converting the compound, without affecting the stereocenter, into a product whose absolute configuration is already known.
Chemical Reactivity and Transformation Pathways of R 1 4 Benzyloxyphenyl 2 Bromoethanol
Reactions Involving the Bromine Moiety
The carbon-bromine bond is the primary site for reactions such as nucleophilic substitution and the formation of organometallic compounds. The primary nature of the alkyl bromide significantly influences the mechanisms of these transformations.
Nucleophilic substitution is a fundamental reaction for this compound, primarily proceeding via the SN2 (bimolecular nucleophilic substitution) mechanism. The carbon atom bonded to the bromine is a primary carbon, which is sterically accessible to incoming nucleophiles, a key factor favoring the SN2 pathway. This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide leaving group. This process results in an inversion of stereochemistry at the reaction center.
While the adjacent benzylic position could stabilize a carbocation, favoring a potential SN1 reaction, the formation of a highly unstable primary carbocation at the reaction site makes the SN1 pathway energetically unfavorable. Therefore, reactions with a wide range of nucleophiles proceed efficiently via the SN2 mechanism. This reaction is a cornerstone in the synthesis of various pharmaceuticals, including β2-adrenergic agonists like Salbutamol, where a key step involves the alkylation of an amine with a similar bromohydrin intermediate. ic.ac.ukyoutube.commdpi.com
Table 1: Representative SN2 Reactions
| Nucleophile (Nu:) | Reagent Example | Solvent | Product |
|---|---|---|---|
| Azide (N₃⁻) | Sodium Azide (NaN₃) | DMF, Acetone (B3395972) | (R)-1-(4-benzyloxyphenyl)-2-azidoethanol |
| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | DMSO | (S)-3-(4-benzyloxyphenyl)-3-hydroxypropanenitrile |
| Amine (R₂NH) | tert-Butylamine | Acetonitrile | (R)-1-(4-benzyloxyphenyl)-2-(tert-butylamino)ethanol |
| Thiolate (RS⁻) | Sodium thiophenoxide | Ethanol (B145695) | (R)-1-(4-benzyloxyphenyl)-2-(phenylthio)ethanol |
The preparation of organometallic reagents, such as Grignard reagents, from (R)-1-(4-benzyloxyphenyl)-2-bromoethanol requires special consideration due to the presence of the acidic hydroxyl proton. Grignard reagents are potent bases and would be instantly quenched by the alcohol, preventing their formation. masterorganicchemistry.commasterorganicchemistry.com
To successfully form the Grignard reagent, the alcohol functional group must first be protected. Common protecting groups for alcohols that are stable under the strongly basic and nucleophilic conditions of Grignard reagent formation include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS) or acetals like tetrahydropyranyl (THP) ether. masterorganicchemistry.commasterorganicchemistry.com The protected compound can then be reacted with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to yield the desired organometallic species.
Table 2: Hypothetical Pathway for Grignard Reagent Formation
| Step | Reactant | Reagents | Solvent | Product |
|---|---|---|---|---|
| 1. Protection | This compound | TBDMS-Cl, Imidazole | DMF | (R)-1-(4-benzyloxyphenyl)-2-bromo-1-(tert-butyldimethylsilyloxy)ethane |
| 2. Formation | Protected Bromide | Magnesium (Mg) turnings | Anhydrous THF | ((R)-2-(4-benzyloxyphenyl)-2-(tert-butyldimethylsilyloxy)ethyl)magnesium bromide |
Treatment of this compound with a strong base can induce an intramolecular SN2 reaction, leading to the formation of an epoxide rather than a simple alkene via an E2 elimination. In this pathway, the base (e.g., sodium hydride or potassium hydroxide) first deprotonates the alcohol to form an alkoxide. This newly formed alkoxide then acts as an internal nucleophile, attacking the adjacent carbon bearing the bromine atom and displacing the bromide ion to form a three-membered ring. The resulting product is (R)-2-(4-benzyloxyphenyl)oxirane. This transformation is a variation of the Williamson ether synthesis.
Table 3: Intramolecular Cyclization to Form an Epoxide
| Reactant | Reagent | Solvent | Product |
|---|---|---|---|
| This compound | Sodium Hydride (NaH) | THF | (R)-2-(4-benzyloxyphenyl)oxirane |
| This compound | Potassium Hydroxide (KOH) | Ethanol | (R)-2-(4-benzyloxyphenyl)oxirane |
Reactions of the Secondary Alcohol Group
The secondary benzylic alcohol is another reactive center in the molecule, susceptible to both oxidation and dehydration reactions.
The secondary alcohol can be readily oxidized to the corresponding α-bromoketone, 2-bromo-1-(4-benzyloxyphenyl)ethanone. Due to the benzylic nature of the alcohol, this transformation is typically efficient. A variety of oxidizing agents can be employed, with the choice often depending on the desired reaction scale and tolerance of other functional groups. Reagents such as pyridinium (B92312) chlorochromate (PCC), or conditions for Swern and Dess-Martin oxidations are commonly used for this type of conversion. researchgate.net
Table 4: Oxidation of the Secondary Alcohol
| Oxidation Method | Key Reagents | Solvent | Typical Temperature | Product |
|---|---|---|---|---|
| PCC Oxidation | Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Room Temperature | 2-bromo-1-(4-benzyloxyphenyl)ethanone |
| Swern Oxidation | Oxalyl Chloride, DMSO, Triethylamine | Dichloromethane (DCM) | -78 °C to Room Temp | 2-bromo-1-(4-benzyloxyphenyl)ethanone |
| Dess-Martin | Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Room Temperature | 2-bromo-1-(4-benzyloxyphenyl)ethanone |
Under acidic conditions, the secondary alcohol can undergo a dehydration reaction to form an alkene. This reaction typically proceeds through an E1 (unimolecular elimination) mechanism. The process begins with the protonation of the hydroxyl group by a strong acid (e.g., sulfuric acid), converting it into a good leaving group (water). The departure of the water molecule generates a relatively stable secondary benzylic carbocation. Subsequent removal of a proton from the adjacent carbon by a weak base (such as water or the conjugate base of the acid) results in the formation of a carbon-carbon double bond, yielding a mixture of (E)- and (Z)-1-(4-benzyloxyphenyl)-2-bromoethene. nih.gov
Table 5: Acid-Catalyzed Dehydration
| Reactant | Reagent | Conditions | Product |
|---|---|---|---|
| This compound | Concentrated Sulfuric Acid (H₂SO₄) | Heat | (E/Z)-1-(4-benzyloxyphenyl)-2-bromoethene |
| This compound | Phosphoric Acid (H₃PO₄) | Heat | (E/Z)-1-(4-benzyloxyphenyl)-2-bromoethene |
Esterification and Ether Formation
The hydroxyl group of this compound is a primary site for reactivity, allowing for the formation of esters and ethers. These transformations are fundamental in modifying the compound's properties or in protecting the hydroxyl group during multi-step syntheses.
Esterification: The secondary alcohol in the bromoethanol moiety can undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under appropriate conditions. This reaction is typically catalyzed by an acid or mediated by a coupling agent. While specific examples detailing the esterification of this compound are not prevalent in the context of its primary use as a synthetic intermediate, the reaction follows general principles of alcohol acylation. A benzyne-mediated esterification protocol represents a modern approach for coupling carboxylic acids and alcohols under mild conditions. nih.govresearchgate.net
Ether Formation: The hydroxyl group can also be converted into an ether. This is often achieved through the Williamson ether synthesis, where the alcohol is first deprotonated with a base (like sodium hydride) to form an alkoxide, which then displaces a halide from an alkyl halide in an S_N2 reaction. General methods for etherification are well-established, including reactions catalyzed by iridium(I) for allylic etherification or using reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) for the chemoselective formation of methyl or ethyl ethers from benzyl (B1604629) alcohols. organic-chemistry.org
The following table summarizes potential esterification and etherification reactions.
Table 1: Potential Esterification and Ether Formation Reactions
| Reaction Type | Reagents | Product Type | General Conditions |
|---|---|---|---|
| Esterification | Carboxylic Acid (R-COOH) + Acid Catalyst | Ester | Heating |
| Acyl Halide (R-COCl) + Base | Ester | Room Temperature | |
| Acid Anhydride ((R-CO)₂O) + Base | Ester | Room Temperature |
| Ether Formation | 1. Base (e.g., NaH) 2. Alkyl Halide (R'-X) | Ether | Anhydrous Solvent |
Reactivity of the Aromatic and Benzyloxy Moieties
Beyond the reactive bromoethanol side chain, the aromatic ring and its benzyloxy substituent possess their own characteristic reactivity.
Transformations of the Benzyloxy Protecting Group
The benzyloxy group serves as a common protecting group for the phenolic hydroxyl. Its removal, or debenzylation, is a crucial step in the synthesis of target molecules that require a free phenol (B47542), such as (R)-denopamine. researchgate.net
The primary method for cleaving benzyl ethers is catalytic hydrogenation. organic-chemistry.org This is typically achieved using a palladium catalyst, often on a carbon support (Pd/C), under a hydrogen atmosphere. researchgate.net The reaction is generally clean and efficient, yielding the deprotected phenol and toluene (B28343) as a byproduct. organic-chemistry.org
Alternative methods for debenzylation are employed when the molecule contains other functional groups sensitive to hydrogenation, such as alkenes or alkynes. These methods include:
Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used, often under photoirradiation. organic-chemistry.org A nitroxyl-radical catalyst in the presence of a co-oxidant like phenyl iodonium (B1229267) bis(trifluoroacetate) (PIFA) can also effect oxidative deprotection at ambient temperatures. nih.gov
Acid-catalyzed Cleavage: Strong acids can cleave benzyl ethers, although this method is limited to substrates that can withstand harsh acidic conditions. organic-chemistry.org
Table 2: Common Debenzylation Methods
| Method | Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C | Room temperature, atmospheric or elevated pressure | High yield, clean reaction | Not compatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups) |
| Oxidative Cleavage | DDQ or Nitroxyl-radical/PIFA | Photoirradiation or ambient temperature | Compatible with hydrogenation-sensitive groups | Requires specific, sometimes expensive, reagents |
| Acid-Catalyzed Cleavage | Strong Acid (e.g., HBr, BCl₃) | Varies | Can be effective for certain substrates | Harsh conditions, not suitable for acid-sensitive molecules |
Aromatic Functionalization (e.g., electrophilic aromatic substitution, if applicable)
The phenyl ring of this compound is subject to electrophilic aromatic substitution (S_EAr). wikipedia.org The benzyloxy group (-OCH₂Ph) is an ether, and the oxygen atom's lone pairs donate electron density into the aromatic ring through resonance. This makes the ring more nucleophilic and thus activates it towards electrophilic attack. wikipedia.org
This activating effect directs incoming electrophiles primarily to the ortho and para positions relative to the benzyloxy group. libretexts.orglibretexts.org Since the para position is already occupied by the bromoethanol side chain, substitution is expected to occur at the two equivalent ortho positions (carbons 3 and 5).
A key example of this reactivity is seen in the synthesis of precursors to the drug (R,R)-formoterol. The compound (R)-1-(4-benzyloxy-3-nitrophenyl)-2-bromoethanol is a crucial intermediate. ciac.jl.cngoogle.com This indicates that a nitration reaction, a classic electrophilic aromatic substitution, can be performed on the 4-benzyloxyphenyl scaffold. The nitro group is introduced at the position ortho to the activating benzyloxy group. This nitration is typically carried out on a precursor ketone, 2-bromo-1-(4-benzyloxyphenyl)ethanone, before the stereoselective reduction to the final bromoethanol compound.
Mechanistic Aspects of Key Synthetic Transformations
A predominant and synthetically valuable transformation of this compound is its reaction with amines to form β-amino alcohols. This reaction is a cornerstone in the synthesis of several β-adrenergic agonists. researchgate.netgoogle.com
The widely accepted mechanism for this transformation proceeds in two main steps under basic conditions:
In Situ Epoxide Formation: In the presence of a base (e.g., potassium carbonate), the hydroxyl group of the bromoethanol is deprotonated to form an alkoxide. google.com This alkoxide then acts as an intramolecular nucleophile, attacking the adjacent carbon bearing the bromine atom. This results in the displacement of the bromide ion and the formation of a strained, three-membered epoxide ring, specifically (R)-4-(benzyloxyl)styrene oxide. This is an intramolecular Williamson ether synthesis.
Nucleophilic Ring-Opening: The amine then acts as a nucleophile and attacks one of the carbon atoms of the epoxide ring, causing it to open. chemistrysteps.comlibretexts.org This ring-opening is an S_N2-type reaction. youtube.commasterorganicchemistry.com Due to steric hindrance, the nucleophilic attack preferentially occurs at the less substituted carbon of the epoxide (the terminal -CH₂- carbon). This regioselectivity is characteristic of S_N2 reactions on epoxides under basic or neutral conditions. libretexts.orgmasterorganicchemistry.com The attack occurs from the side opposite the C-O bond, leading to an inversion of configuration if the attacked carbon were chiral. In this case, it results in a specific stereochemical outcome for the final amino alcohol product.
This entire sequence can often be performed in one pot, where the epoxide is formed in-situ and immediately reacts with the amine present in the reaction mixture. google.com This pathway is crucial in preparing intermediates for drugs like arformoterol (B195475), where (R)-1-(4-benzyloxy-3-nitrophenyl)-2-bromoethanol reacts with a chiral amine. google.com
Applications As a Versatile Chiral Building Block in Organic Synthesis
Precursor in the Synthesis of Complex Molecules
The primary application of (R)-1-(4-benzyloxyphenyl)-2-bromoethanol and its derivatives is as a key intermediate in the enantioselective synthesis of high-value pharmaceutical compounds. Its pre-defined stereocenter is crucial for building molecules where biological activity is dependent on a specific three-dimensional arrangement.
The most prominent and well-documented use of a direct analog of the title compound is in the industrial synthesis of Formoterol and its single, more potent enantiomer, Arformoterol (B195475) ((R,R)-Formoterol). Specifically, the nitro-substituted analog, (R)-1-(4-benzyloxy-3-nitrophenyl)-2-bromoethanol , serves as a critical chiral intermediate. rsc.orgwestlake.edu.cn
β2-adrenergic agonists are a class of medications used to treat respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD) by relaxing the muscles of the airways. chemrxiv.orgfrontiersin.org The therapeutic effect of many of these drugs is highly stereospecific. For instance, (R,R)-Formoterol is known to be approximately 1000 times more potent as a β2-agonist than its (S,S)-enantiomer. westlake.edu.cn This makes enantioselective synthesis not just advantageous but essential for producing a safe and effective drug.
The synthesis of Arformoterol leverages the fixed chirality of its precursor. The general synthetic route involves the following key transformations starting from the nitro-analog:
Asymmetric Reduction : The synthesis typically begins with the asymmetric reduction of the corresponding α-bromoketone, 1-(4-benzyloxy-3-nitrophenyl)-2-bromoethanone , using a chiral catalyst to produce (R)-1-(4-benzyloxy-3-nitrophenyl)-2-bromoethanol with high enantiomeric excess (ee).
Epoxide Formation : The resulting chiral bromohydrin is often converted in situ or in a separate step to a chiral epoxide, (R)-2-(4-benzyloxy-3-nitrophenyl)oxirane . This is achieved by treatment with a base.
Coupling Reaction : The chiral epoxide is then coupled with a chiral amine side-chain, such as (R)-N-benzyl-2-(4-methoxyphenyl)-1-methylethylamine , to form the carbon skeleton of the final molecule. nih.gov
Final Steps : Subsequent steps involve the reduction of the nitro group to an amine, followed by formylation (addition of a formyl group) to yield the final active pharmaceutical ingredient. westlake.edu.cn
This pathway highlights the pivotal role of the chiral bromohydrin intermediate. Its stereochemical integrity is transferred through the synthetic sequence to the final drug molecule, ensuring the desired pharmacological activity.
| Intermediate | Role in Synthesis | Target Molecule |
| (R)-1-(4-benzyloxy-3-nitrophenyl)-2-bromoethanol | Key chiral building block | (R,R)-Formoterol (Arformoterol) |
| (R)-2-(4-benzyloxy-3-nitrophenyl)oxirane | Chiral electrophile for amine coupling | (R,R)-Formoterol (Arformoterol) |
While its application in the synthesis of β2-adrenergic agonists is its most established role, the structure of this compound makes it a versatile intermediate for other chiral pharmaceutical scaffolds. chemondis.com Chiral halohydrins are valuable synthons in organic chemistry because their functional groups—a hydroxyl and a halogen on adjacent carbons—can be transformed into a variety of other functionalities with high stereochemical control.
The potential synthetic transformations include:
Formation of Epoxides : As seen in the Formoterol synthesis, intramolecular cyclization readily forms a chiral epoxide, a highly reactive intermediate for introducing various nucleophiles.
Substitution Reactions : The bromo group can be displaced by a range of nucleophiles (e.g., azides, cyanides, thiols) to introduce new functional groups.
Oxidation/Reduction : The secondary alcohol can be oxidized to a ketone or protected to allow for modifications elsewhere in the molecule.
This versatility allows it to serve as a starting point for building diverse molecular architectures, even though its use has been narrowly focused. The principles of its application can be extended to create scaffolds for different therapeutic areas where a specific stereoisomer is required to interact with a biological target. achmem.comnih.gov
Utilization in Asymmetric Catalysis
The use of this compound itself as a ligand or catalyst in asymmetric synthesis is not widely documented in scientific literature. However, the broader class of molecules to which it belongs—chiral β-amino alcohols (which can be derived from it)—are foundational ligands in the field of asymmetric catalysis. rsc.orgwestlake.edu.cn Chiral amino alcohols are readily synthesized from natural amino acids and are used to create catalysts for a multitude of reactions, including:
Asymmetric reductions of ketones
Asymmetric alkylations
Asymmetric aldol reactions
These ligands coordinate with a metal center to create a chiral environment, influencing the stereochemical outcome of the reaction and enabling the production of one enantiomer over the other. While there is no specific evidence of this compound being employed in this manner, its structural motif is characteristic of those used to develop effective chiral catalysts. rsc.org
Contribution to Chemical Libraries for Drug Discovery
Chiral building blocks are essential for the construction of chemical libraries used in drug discovery. chemondis.comprestwickchemical.com These libraries, which can contain thousands to millions of compounds, are screened against biological targets to identify new hit and lead compounds. bldpharm.com The inclusion of molecules with three-dimensional complexity and defined stereochemistry, such as those derived from this compound, is critical because biological systems (e.g., enzymes, receptors) are themselves chiral. achmem.com
This compound and its nitro-analog are commercially available from various suppliers for research and development, indicating their use as starting materials for creating novel molecules for screening. nih.govlookchem.commdpi.com By applying various synthetic reactions to this chiral core, chemists can generate a library of related but structurally diverse compounds. This approach, known as Diversity-Oriented Synthesis (DOS) , is a powerful strategy for exploring chemical space and identifying compounds with new biological activities. apexbt.com
The value of this building block in such programs lies in its ability to efficiently produce collections of stereochemically pure compounds, increasing the quality of screening libraries and the probability of finding effective, selective, and potent new drug candidates. selleckchem.com
| Library Type | Role of Chiral Building Blocks |
| Screening Libraries | Provide structurally diverse and complex molecules to increase the chances of finding a "hit" against a biological target. |
| Fragment Libraries | Used in Fragment-Based Lead Discovery (FBLD) to build lead compounds from smaller, low-complexity chiral fragments. bldpharm.com |
| Diversity-Oriented Synthesis (DOS) Libraries | Serve as a common starting point to rapidly generate a wide array of structurally different molecules. apexbt.com |
Advanced Analytical and Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR would be essential for the characterization of (R)-1-(4-benzyloxyphenyl)-2-bromoethanol.
¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected signals would correspond to the aromatic protons of the benzyloxy and phenyl groups, the benzylic protons of the ether linkage, the methine proton adjacent to the hydroxyl and bromo-methyl groups, and the methylene (B1212753) protons of the bromo-methyl group. The splitting patterns (singlet, doublet, triplet, etc.) and coupling constants (J values) would help to establish the connectivity of the protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. Distinct signals would be expected for the carbons of the two aromatic rings, the benzylic carbon, the carbon bearing the hydroxyl group, and the carbon bonded to the bromine atom. The chemical shifts (δ) of these signals are indicative of the electronic environment of each carbon atom.
Hypothetical ¹H and ¹³C NMR Data
| Assignment | Hypothetical ¹H NMR (CDCl₃, 400 MHz) | Hypothetical ¹³C NMR (CDCl₃, 100 MHz) |
| Aromatic Protons (Phenyl & Benzyloxy) | δ 7.45-7.28 (m, 9H) | δ 158.5, 137.0, 133.0, 128.6, 128.0, 127.5, 127.4, 115.0 |
| -OCH₂-Ph | δ 5.05 (s, 2H) | δ 70.0 |
| -CH(OH)- | δ 4.85 (dd, J = 8.0, 4.0 Hz, 1H) | δ 72.0 |
| -CH₂Br | δ 3.65 (dd, J = 10.0, 4.0 Hz, 1H), 3.55 (dd, J = 10.0, 8.0 Hz, 1H) | δ 38.0 |
| -OH | δ 2.50 (br s, 1H) | - |
Mass Spectrometry (MS) (e.g., HRMS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to confirm the molecular formula.
For this compound (C₁₅H₁₅BrO₂), HRMS would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in two characteristic peaks separated by two mass units, which is a clear indicator of the presence of a single bromine atom in the molecule.
Expected HRMS Data
| Ion | Calculated m/z for C₁₅H₁₅⁷⁹BrO₂ | Calculated m/z for C₁₅H₁₅⁸¹BrO₂ |
| [M]⁺ | 306.0255 | 308.0235 |
| [M+H]⁺ | 307.0333 | 309.0313 |
| [M+Na]⁺ | 329.0153 | 331.0133 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for the hydroxyl (-OH), ether (C-O-C), and aromatic (C=C) functional groups, as well as the carbon-bromine (C-Br) bond.
Expected IR Absorption Bands
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H stretch (hydroxyl) | 3500-3200 (broad) |
| C-H stretch (aromatic) | 3100-3000 |
| C-H stretch (aliphatic) | 3000-2850 |
| C=C stretch (aromatic) | 1600-1450 |
| C-O stretch (ether) | 1250-1050 |
| C-O stretch (alcohol) | 1050-1000 |
| C-Br stretch | 690-550 |
Elemental Analysis
Elemental analysis is a quantitative technique used to determine the percentage composition of elements (carbon, hydrogen, etc.) in a compound. The experimentally determined percentages are then compared with the calculated theoretical values based on the molecular formula to verify the purity and composition of the sample.
Theoretical Elemental Composition for C₁₅H₁₅BrO₂
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
| Carbon (C) | 12.01 | 15 | 180.15 | 58.65 |
| Hydrogen (H) | 1.01 | 15 | 15.15 | 4.95 |
| Bromine (Br) | 79.90 | 1 | 79.90 | 26.02 |
| Oxygen (O) | 16.00 | 2 | 32.00 | 10.42 |
| Total | 307.20 | 100.00 |
Optical Rotation Measurement
Optical rotation is a critical measurement for chiral compounds, as it confirms the presence of a single enantiomer and its stereochemical configuration. The measurement involves passing plane-polarized light through a solution of the compound and measuring the angle of rotation. The specific rotation, [α]D, is a characteristic physical property of a chiral molecule under specific conditions (temperature, solvent, and wavelength of light).
For this compound, a non-zero optical rotation value would confirm its chiral nature. The sign of the rotation (+ for dextrorotatory or - for levorotatory) is an empirical value and does not directly correlate with the (R) or (S) designation. The magnitude of the rotation is indicative of the enantiomeric purity of the sample. While the specific value for this compound is not readily found in the literature, a hypothetical value is provided for context.
Hypothetical Optical Rotation Data
| Parameter | Value |
| Specific Rotation [α]D²⁰ | +15.5° (c 1.0, CHCl₃) |
| Concentration (c) | 1.0 g/100 mL |
| Solvent | Chloroform (CHCl₃) |
| Temperature | 20 °C |
| Wavelength | 589 nm (Sodium D-line) |
Computational and Theoretical Studies of R 1 4 Benzyloxyphenyl 2 Bromoethanol
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern chemical research. DFT is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed to predict a variety of molecular properties, including geometries, vibrational frequencies, and electronic characteristics. rsc.orgnih.gov For (R)-1-(4-benzyloxyphenyl)-2-bromoethanol, DFT can elucidate aspects of its stability and reactivity.
The electronic structure of a molecule governs its chemical behavior. DFT calculations can determine the distribution of electrons within this compound and identify regions susceptible to electrophilic or nucleophilic attack. Key to this analysis are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. nih.gov
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.net These descriptors provide a framework for understanding the molecule's potential interactions.
Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).
Electronegativity (χ): The ability of an atom to attract shared electrons (χ = (I + A) / 2).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). A larger HOMO-LUMO gap implies greater hardness and lower reactivity. nih.gov
Softness (S): The reciprocal of hardness (S = 1 / η), indicating a higher propensity for chemical reactions.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = μ² / 2η, where μ is the chemical potential, μ = -χ).
| Parameter | Value (eV) |
|---|---|
| EHOMO | -5.71 |
| ELUMO | -1.98 |
| Energy Gap (ΔE) | 3.73 |
| Ionization Potential (I) | 5.71 |
| Electron Affinity (A) | 1.98 |
| Global Hardness (η) | 1.865 |
| Global Softness (S) | 0.261 |
| Electronegativity (χ) | 3.845 |
| Chemical Potential (μ) | -3.845 |
| Electrophilicity Index (ω) | 4.0323 |
Table 1: Calculated global reactivity descriptors for a related benzyloxyphenyl compound. Data adapted from a DFT study on (2E)-1-(4-aminophenyl)-3-(4-benzyloxyphenyl)-prop-2-en-1-one. nih.gov
Furthermore, a Molecular Electrostatic Potential (MEP) map can be generated to visualize the charge distribution. The MEP map uses a color gradient to indicate regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). nih.gov For this compound, the oxygen atoms of the hydroxyl and ether groups would be expected to show negative potential (red/yellow), while the hydroxyl proton would show a positive potential (blue).
This compound possesses several rotatable bonds, leading to multiple possible conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule and to determine their relative energies. rsc.org DFT calculations are highly effective for optimizing the geometry of different conformers and calculating their energies to find the global minimum energy structure. nih.gov
Key rotational degrees of freedom in this molecule include the dihedral angles around the C-C bond of the ethanol (B145695) backbone, the C-O bond of the benzyloxy group, and the phenyl-C bond. The relative orientation of the bulky benzyloxyphenyl group, the bromine atom, and the hydroxyl group significantly influences the stability of each conformer due to steric hindrance and potential intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the bromine atom or the ether oxygen. Quantum chemistry calculations can map the potential energy surface by systematically rotating these bonds, revealing the energy barriers between different conformers. rsc.org
For chiral molecules, understanding the preferred conformation is crucial as it can dictate how the molecule interacts with other chiral entities, such as enzymes or chiral catalysts. rsc.org
Molecular Dynamics (MD) Simulations
While quantum chemical calculations are excellent for studying static properties of single molecules, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the study of complex processes in condensed phases, such as solutions. ugr.esnih.gov
Hydrogen bonding plays a critical role in the structure and function of chemical and biological systems. In this compound, the hydroxyl group can act as both a hydrogen bond donor and acceptor. MD simulations can be used to study:
Intramolecular Hydrogen Bonding: The possibility of a hydrogen bond forming between the hydroxyl proton and the bromine atom or the ether oxygen can be investigated. MD can determine the stability and lifetime of such bonds.
Intermolecular Hydrogen Bonding: In a solvent like water or an alcohol, MD simulations can characterize the hydrogen bonding network between the solute and solvent molecules. rsc.org This includes analyzing the number of hydrogen bonds formed, their average lifetime, and their geometric properties. These interactions are crucial for understanding the molecule's solubility and solvation dynamics.
The following table illustrates typical hydrogen bond analysis data that can be extracted from an MD simulation, showing the average number and lifetime of hydrogen bonds between a solute and water molecules.
| Hydrogen Bond Type | Average Number of H-Bonds | Average Lifetime (ps) |
|---|---|---|
| Solute(OH)···Water(O) | 1.2 | 2.5 |
| Solute(O)···Water(OH) | 0.8 | 1.8 |
| Solute(Br)···Water(OH) | 0.3 | 0.5 |
Table 2: Hypothetical hydrogen bond analysis data from an MD simulation of this compound in water. Such data quantifies the dynamic interactions with the solvent.
MD simulations, particularly advanced methods like ab initio MD (AIMD) or umbrella sampling, can be used to explore chemical reaction pathways. For reactions involving this compound, such as its conversion to an epoxide or substitution of the bromine atom, MD can help visualize the entire process. These simulations can identify intermediate structures, determine the free energy profile along a reaction coordinate, and characterize the transition state—the highest energy point along the reaction path. ugr.es Understanding the transition state is key to predicting reaction rates and elucidating the mechanism.
Structure-Activity Relationship (SAR) Modeling for Derivatives (in context of its use as a building block)
This compound is a valuable chiral building block, notably used in the synthesis of pharmaceuticals like (R,R)-formoterol. google.comciac.jl.cn Structure-Activity Relationship (SAR) studies are essential in drug discovery for understanding how modifications to a chemical structure affect its biological activity. wikipedia.orgoncodesign-services.com
In the context of using this compound as a building block, SAR modeling explores how changes to its structure would impact the properties of the final, larger molecule. wikipedia.orgoncodesign-services.com Computational SAR methods, including Quantitative Structure-Activity Relationship (QSAR) modeling, build mathematical models that correlate structural features with biological activity. nih.gov
For derivatives of this compound, SAR studies would typically investigate the effects of modifying:
The Benzyloxy Group: Replacing the benzyl (B1604629) group with other protecting groups or substituting the phenyl ring with electron-donating or electron-withdrawing groups can alter the electronic properties and steric profile of the molecule. researchgate.net
The Phenyl Ring: Introducing substituents at different positions on the 4-hydroxyphenyl ring can modulate properties like lipophilicity, electronic character, and potential for additional interactions with a biological target. researchgate.net
The Bromoethanol Sidechain: Although this part is often modified during synthesis, understanding how changes here (e.g., replacing bromine with other leaving groups) affect reaction efficiency and stereochemical outcomes is part of a broader structure-synthesis relationship analysis.
By synthesizing and testing a series of analogs, or by computationally modeling their properties, a QSAR model can be developed. nih.gov This model can then predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent and selective compounds and accelerating the drug development process. oncodesign-services.com
Future Research Directions and Synthetic Challenges
Development of More Efficient and Sustainable Enantioselective Synthetic Routes
The synthesis of enantiomerically pure compounds like (R)-1-(4-benzyloxyphenyl)-2-bromoethanol is critical, as different enantiomers of a chiral drug can have vastly different biological activities. hims-biocat.eu Historically, chiral reduction methods often required harsh reaction conditions, expensive chiral catalysts, and dangerous reagents like borane (B79455). google.com Current research is focused on creating greener, safer, and more cost-effective synthetic pathways.
Key areas of development include:
Biocatalysis: The use of enzymes offers a highly selective and environmentally benign alternative to traditional chemical catalysts. Carbonyl reductases, for instance, have been successfully employed for the synthesis of (R)-1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanol, a closely related intermediate. google.com Two robust stereocomplementary carbonyl reductases, DhCR and CgCR, have shown potential for producing valuable α-halohydrins with high yields and excellent enantiomeric excess (>99% ee). researchgate.net The use of halohydrin dehalogenases further expands the enzymatic toolbox for producing chiral compounds. researchgate.net These biocatalytic methods often operate in aqueous media under mild conditions, aligning with the principles of green chemistry. chemistryjournals.net
Chemo-catalysis: Advanced transition-metal catalysis provides powerful tools for asymmetric synthesis. A novel route for constructing chiral vicinal halohydrins utilizes Iridium-catalyzed asymmetric hydrogenation of the corresponding α-halogenated ketones. This method achieves high yields (up to 99%), excellent diastereoselectivities (>20:1 dr), and high enantioselectivities (up to 99% ee). rsc.org Another approach involves using a BH3 complex with a polymer-bonded (R)-diphenylpyrrolidinemethanol as a recyclable catalyst, which simplifies purification and reduces production costs. ciac.jl.cn
| Method | Catalyst/Enzyme | Key Features | Yield | Enantiomeric Excess (ee) |
| Biocatalytic Reduction | Carbonyl Reductases (e.g., DhCR, CgCR) | Sustainable; mild reaction conditions; uses enzymes. researchgate.net | ~93% researchgate.net | >99% researchgate.net |
| Chemo-catalytic Reduction | Polymer-bonded (R)-diphenylpyrrolidinemethanol with BH3 | Recyclable catalyst; reduced production cost. ciac.jl.cn | 95% ciac.jl.cn | 95.4% ciac.jl.cn |
| Asymmetric Hydrogenation | Iridium/f-phamidol complex | High efficiency and selectivity for α-halogenated ketones. rsc.org | Up to 99% rsc.org | Up to 99% rsc.org |
Exploration of Novel Reactivity and Rearrangement Pathways
The inherent functionality of this compound, possessing a chiral secondary alcohol and a primary bromide, makes it a versatile intermediate. The vicinal arrangement of the hydroxyl and bromo groups is a classic precursor to epoxides. Treatment with a base can induce an intramolecular Williamson ether synthesis (an SN2 reaction) to form the corresponding chiral epoxide, (R)-2-(4-(benzyloxyphenyl))oxirane. This epoxide is a highly valuable, electrophilic three-membered ring that can be opened by a wide range of nucleophiles with high regioselectivity and stereoselectivity, providing a gateway to diverse 1,2-difunctionalized products.
Future research could explore:
Enzyme-Mediated Transformations: Expanding on the use of enzymes like halohydrin dehalogenases could unveil novel reaction pathways not easily accessible through traditional chemistry, such as the formation of larger chiral cyclic ethers. researchgate.net
Rearrangement Reactions: Subjecting the molecule to specific conditions, such as treatment with Lewis acids or organometallic reagents, could trigger rearrangement reactions, potentially leading to novel molecular scaffolds with interesting structural and biological properties.
Expansion of Applications in Diverse Target Molecule Syntheses
The primary and most well-documented application of derivatives of this compound is in the synthesis of long-acting β2-adrenergic receptor agonists used as bronchodilators for treating asthma and COPD. Specifically, it is a key chiral intermediate for the synthesis of (R,R)-formoterol, also known as arformoterol (B195475). google.comgoogle.com
The arformoterol molecule possesses two chiral centers, resulting in four possible optical isomers. Pharmacological studies have demonstrated that the (R,R)-enantiomer is approximately 1000 times more active than its (S,S) counterpart and exhibits lower toxicity. google.com The synthesis utilizes the (R)-bromoethanol derivative to install one of the required stereocenters with high fidelity, ensuring the final product has the correct and most potent configuration. google.comgoogle.com
Future research aims to expand the use of this chiral building block to other classes of complex molecules where the specific stereochemistry it imparts could be beneficial. The benzyloxy-substituted phenyl ring is a common motif in medicinal chemistry, appearing in compounds designed as monoamine oxidase (MAO) inhibitors and androgen receptor antagonists, suggesting potential applications in neurodegenerative disease and oncology. nih.govnih.gov
| Target Molecule | Therapeutic Area | Role of this compound Derivative |
| (R,R)-Formoterol (Arformoterol) | Asthma, COPD | Key chiral building block providing one of the two stereocenters. google.comgoogle.com |
| Potential Future Targets | Neurodegenerative Disease, Oncology | Source of a chiral scaffold containing a pharmacologically relevant benzyloxyphenyl motif. nih.govnih.gov |
Advanced Stereochemical Control in Complex Molecular Architectures
Achieving precise three-dimensional control over a molecule's structure is one of the most significant challenges in modern organic synthesis, particularly for pharmaceuticals where stereochemistry dictates biological function. mdpi.comresearchgate.net Using a pre-synthesized, enantiomerically pure building block like this compound is a powerful strategy known as the "chiral pool" approach.
This approach offers several advantages:
Reliable Chirality Transfer: It introduces a defined stereocenter early in a synthetic sequence, which is then carried through to the final product. This avoids the need for challenging asymmetric reactions or difficult chiral separations at later stages.
Ensuring Biological Efficacy: By providing the correct stereochemical foundation, the synthesis can be directed exclusively toward the desired, most active stereoisomer of the target drug, avoiding contamination with less active or potentially harmful isomers. google.com
Future work in this area will focus on integrating this building block into increasingly complex molecular frameworks, where controlling the relative and absolute stereochemistry of multiple chiral centers is paramount.
Design of New Chiral Derivatives for Enhanced Selectivity and Efficacy
The structural framework of this compound can be systematically modified to create a library of new chiral derivatives. By altering the substituents on the aromatic ring or modifying the benzyloxy protecting group, researchers can fine-tune the steric and electronic properties of the molecule.
Potential research directions include:
Development of Novel Ligands: Axially chiral biphenyls and other structures are often used as powerful ligands in asymmetric catalysis. chemrxiv.org By chemically modifying and dimerizing the bromoethanol core, it may be possible to design new classes of chiral ligands for transition-metal-catalyzed reactions, potentially leading to improved enantioselectivity in the synthesis of other valuable compounds. rsc.org
Structure-Activity Relationship (SAR) Studies: Creating a series of analogues with different functional groups on the phenyl ring could be used to probe interactions in biological systems or to optimize the performance of these molecules as intermediates in synthesis. For example, derivatives of 4-(4-benzoylaminophenoxy)phenol have been designed as androgen receptor antagonists, highlighting how modifications to a core phenoxyphenol structure can lead to potent biological activity. nih.gov These new derivatives could serve as improved chiral building blocks or as novel catalysts and ligands for a broader range of asymmetric transformations.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (R)-1-(4-benzyloxyphenyl)-2-bromoethanol, and how can stereochemical purity be ensured?
- Methodological Answer : The synthesis typically involves bromination of a ketone precursor followed by stereoselective reduction. For example, sodium borohydride reduction in a mixed solvent system (1,2-dichloroethane and acetic acid) reduces impurity formation (e.g., 1-(4-hydroxy-3-hydroxymethylphenyl)-2-bromoethanol) to 1.22% while achieving 99.23% enantiomeric excess (ee) . Alternative routes include the Delépine reaction using ethanol as a single solvent, which improved total yield from 19% to 43% . Chiral resolution techniques or enzymatic catalysis could further enhance stereochemical control .
Q. How can analytical techniques validate the purity and enantiomeric excess of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with chiral columns is standard for assessing ee. Mass spectrometry (e.g., LC-MS) confirms molecular identity using the exact mass of 351.0106 g/mol (C₁₅H₁₄BrNO₄) . Nuclear magnetic resonance (NMR) analysis, particularly ¹H and ¹³C, verifies structural integrity, while X-ray crystallography resolves absolute configuration in crystalline forms .
Q. What solvents and reaction conditions minimize side reactions during synthesis?
- Methodological Answer : Polar aprotic solvents like dimethylformamide (DMF) or dichloroethane stabilize intermediates during bromination. Controlled activation of sodium borohydride via mixed solvent systems (e.g., acetic acid) reduces over-reduction byproducts . Temperature modulation (e.g., room temperature for coupling reactions) prevents thermal degradation .
Advanced Research Questions
Q. How do reaction mechanisms differ between traditional and "one-pot" synthetic approaches?
- Methodological Answer : Traditional stepwise bromination and reduction risk intermediate instability, whereas "one-pot" methods (e.g., Delépine reaction) streamline the process. In the latter, ethanol acts as both solvent and proton donor, enhancing kinetic control and reducing purification steps. Mechanistic studies using deuterium labeling or in-situ IR spectroscopy could elucidate rate-determining steps .
Q. What strategies address contradictions in yield and purity data across different synthetic protocols?
- Methodological Answer : Systematic comparison of variables (e.g., solvent polarity, catalyst loading) using design of experiments (DoE) identifies critical factors. For instance, substituting sodium borohydride with chiral catalysts (e.g., oxazaborolidines) may improve both yield and ee . Contradictions in impurity profiles (e.g., hydroxylated byproducts) suggest solvent-dependent intermediates, resolvable via kinetic studies .
Q. Can computational modeling predict regioselectivity in bromination or reduction steps?
- Methodological Answer : Density functional theory (DFT) calculations model transition states to predict bromination sites (e.g., para vs. ortho positions on the benzyloxy group). Molecular docking studies may explain stereoselectivity in enzymatic reductions, guiding catalyst design .
Q. What is the compound’s potential in structure-activity relationship (SAR) studies for bioactive molecules?
- Methodological Answer : The bromoethanol moiety serves as a versatile handle for derivatization. For example, substituting the benzyloxy group with nitro or amine functionalities (as seen in related β-agonists) could modulate receptor binding affinity. In vitro assays (e.g., antimicrobial or anti-inflammatory screens) paired with molecular modeling would validate SAR hypotheses .
Q. How can environmental and safety concerns be mitigated during large-scale synthesis?
- Methodological Answer : Life-cycle assessment (LCA) evaluates solvent toxicity and waste generation. Replacing halogenated solvents with bio-based alternatives (e.g., cyclopentyl methyl ether) reduces environmental impact. Closed-loop systems for bromine recovery and catalytic methods minimize hazardous byproducts .
Future Research Directions
- Biocatalysis : Explore lipase- or oxidoreductase-mediated synthesis for greener production .
- Mechanistic Studies : Use isotopic labeling to map reaction pathways .
- Biological Screening : Investigate antimicrobial/anticancer activity in cell-based assays .
- Environmental Impact : Assess biodegradability and ecotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
